2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3,4-Dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a central heterocyclic core substituted with a 3,4-dimethoxyphenyl group at position 2, methyl groups at positions 3 and 5, and a 4-ethylphenylamine moiety at position 5. Its molecular formula is C₂₃H₂₄N₄O₂, with a molecular weight of 388.5 g/mol .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-6-17-7-10-19(11-8-17)26-22-13-15(2)25-24-16(3)23(27-28(22)24)18-9-12-20(29-4)21(14-18)30-5/h7-14,26H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKIDMGZXMOOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23N5O2
- Molecular Weight : 345.4 g/mol
- IUPAC Name : this compound
Research indicates that compounds like this compound may exert their biological effects through several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar pyrazolo-pyrimidine derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes, which are key players in inflammatory processes. The inhibition of these enzymes leads to decreased production of prostaglandins and thus reduces inflammation and pain .
- Modulation of Nitric Oxide (NO) Production : Some studies suggest that related compounds can influence NO production in immune cells, affecting both neural and immune responses .
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazolo-pyrimidine derivatives:
- In vitro Studies : Compounds similar to the target compound have been tested for their ability to inhibit COX enzymes. For instance, IC50 values for COX-1 were found to be as low as 19.45 μM for some derivatives .
- In vivo Studies : Animal models have shown that these compounds can significantly reduce inflammation in carrageenan-induced paw edema tests, suggesting a strong anti-inflammatory effect .
Anticancer Potential
Research has indicated that certain pyrazolo-pyrimidine derivatives possess cytotoxic properties against various cancer cell lines:
- Mechanisms : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : Specific derivatives have been noted for their effectiveness against breast cancer and leukemia cell lines in laboratory settings.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazolo-pyrimidine compound effectively reduced tumor growth in xenograft models of human breast cancer by inducing apoptosis and inhibiting angiogenesis .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazolo-pyrimidines are known to modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study : In vitro studies revealed that similar compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory action .
Central Nervous System (CNS) Disorders
There is emerging evidence supporting the use of pyrazolo-pyrimidine derivatives in treating CNS disorders such as anxiety and depression. The modulation of neurotransmitter systems is a key area of interest.
Case Study : A recent investigation showed that a related compound improved behavioral outcomes in animal models of depression by enhancing serotonin and norepinephrine levels in the brain .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrazolo-pyrimidine core.
- Introduction of substituents at the 2 and N positions through nucleophilic substitution reactions.
- Purification via chromatography techniques.
Research Findings
Recent literature highlights various synthetic strategies and biological evaluations of pyrazolo-pyrimidine derivatives. These findings emphasize the importance of structural modifications to enhance pharmacological efficacy and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
*Estimated using substituent contributions: Methoxy (+0.5), Ethyl (+0.6), Chloro (+0.7), Fluoro (+0.1).
Implications :
- The 4-ethylphenyl group in the target compound balances lipophilicity (LogP ~3.8) for optimal bioavailability, whereas the 4-chloro analog’s higher LogP (~4.1) may reduce solubility .
Preparation Methods
Synthetic Strategies for Pyrazolo[1,5-a]Pyrimidine Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between β-dicarbonyl compounds and aminopyrazoles. For 2-(3,4-dimethoxyphenyl)-3,5-dimethyl derivatives, 3,4-dimethoxyacetophenone serves as the primary β-dicarbonyl precursor. Reaction with 5-amino-3-methylpyrazole in dimethylformamide (DMF) at reflux (120–130°C) for 18–24 hours yields the intermediate 7-hydroxypyrazolo[1,5-a]pyrimidine .
Key reaction conditions:
-
Solvent: DMF or ethanol
-
Temperature: 60–130°C
-
Catalysts: Potassium carbonate or triethylamine
Introduction of the N-(4-ethylphenyl) group at the 7-position is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. The 7-chloro intermediate, generated by treating the 7-hydroxypyrazolo[1,5-a]pyrimidine with phosphorus oxychloride, reacts with 4-ethylaniline in the presence of a base.
Optimized SNAr protocol:
-
Chlorination: 7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) in POCl3 (5 eq), refluxed at 110°C for 6 hours .
-
Amination: 7-chloro intermediate (1.0 eq), 4-ethylaniline (1.2 eq), K2CO3 (2.0 eq) in DMF, stirred at 80°C for 12 hours .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | POCl3 | 110°C, 6h | 89% |
| Amination | 4-ethylaniline, K2CO3 | 80°C, 12h | 68% |
Alternative Pathways: One-Pot Synthesis
A one-pot approach eliminates isolation of intermediates. Combining 3,4-dimethoxyacetophenone, 5-amino-3-methylpyrazole, and 4-ethylaniline in a single reactor with DMF and K2CO3 at 100°C for 24 hours directly yields the target compound. This method reduces purification steps but achieves a lower yield (55%) due to competing side reactions .
Comparative analysis:
| Method | Steps | Total Yield | Time |
|---|---|---|---|
| Multi-step | 2 | 60% | 30h |
| One-pot | 1 | 55% | 24h |
Structural Characterization and Validation
Post-synthesis characterization employs NMR, HPLC, and mass spectrometry:
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.12 (m, aromatic H), 6.85 (s, pyrimidine H), 3.91 (s, OCH3), 2.65 (q, J=7.6 Hz, CH2CH3), 2.34 (s, CH3), 1.28 (t, J=7.6 Hz, CH3) .
-
LC-MS (ESI+): m/z 462.5 [M+H]+ (calculated for C26H30N4O4) .
Purity ≥95% is confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .
Challenges and Optimization Strategies
Key challenges:
-
Regioselectivity: Competing substitution at the 2- vs. 5-positions requires careful control of electronic effects .
-
Solvent choice: DMF enhances reactivity but complicates purification; ethanol alternatives reduce yield by 15–20% .
Optimization solutions:
Q & A
Q. Methodological Insight :
- Electronic Effects : Use computational tools (DFT calculations) to map electron density and predict sites for electrophilic/nucleophilic attack.
- Steric Analysis : Molecular docking studies can assess how substituents affect binding pocket accessibility .
How can researchers optimize synthetic routes for improved yield and purity?
Advanced Research Question
Synthesis involves multi-step reactions, including cyclization of pyrazolo-pyrimidine precursors and functional group modifications. Key variables include:
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Catalysts : Pd-mediated cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura) .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, room temperature for amination) minimizes side reactions .
Q. Data-Driven Optimization :
- Use HPLC or GC-MS to monitor reaction progress and quantify impurities.
- Apply Design of Experiments (DoE) to statistically optimize conditions (e.g., response surface methodology) .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., methoxy vs. ethyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine or fluorine if present) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks critical for target interaction .
Q. Advanced Application :
- Pair LC-MS with ion mobility spectrometry to distinguish isomeric byproducts .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:
- Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) .
- Batch Consistency : Ensure ≥95% purity via preparative HPLC and characterize impurities with tandem MS .
- Structural Analogs : Compare activity of derivatives (e.g., replacing 4-ethylphenyl with 4-fluorophenyl) to isolate substituent effects .
What experimental approaches elucidate the compound's mechanism of action?
Advanced Research Question
- Kinetic Studies : Measure IC values against recombinant enzymes (e.g., kinases) using radiometric or fluorogenic assays .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream targets in disease-relevant cell lines .
- Cryo-EM/Crystallography : Resolve compound-target complexes (e.g., with CDKs or GPCRs) to map binding interactions .
Q. Contradiction Management :
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if SPR data conflicts .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Variable Substituents : Synthesize analogs with modified aryl groups (e.g., 3,4-dichlorophenyl vs. 3,4-dimethoxyphenyl) to assess electronic effects .
- Core Modifications : Replace pyrazolo-pyrimidine with imidazo-pyridine to evaluate scaffold dependency .
- Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .
Q. Data Integration :
- Cross-reference SAR data with ADMET predictions (e.g., hepatic microsomal stability) to prioritize leads .
What strategies mitigate metabolic instability in preclinical studies?
Advanced Research Question
- Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF to detect oxidation or demethylation products .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
- CYP Inhibition : Test against CYP3A4/2D6 to assess drug-drug interaction risks .
How to prioritize biological targets for this compound?
Basic Research Question
Q. Advanced Triaging :
- Apply machine learning models trained on kinase inhibitor datasets to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
